molecular formula C19H16ClNO B3172418 2-(4-Benzylphenoxy)-3-chloroaniline CAS No. 946727-60-2

2-(4-Benzylphenoxy)-3-chloroaniline

Cat. No.: B3172418
CAS No.: 946727-60-2
M. Wt: 309.8 g/mol
InChI Key: GGPVNGYRRBWIIQ-UHFFFAOYSA-N
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Description

2-(4-Benzylphenoxy)-3-chloroaniline is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a benzylphenoxy group attached to a chloroaniline moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylphenoxy)-3-chloroaniline typically involves the reaction of 4-benzylphenol with 3-chloroaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-benzylphenol reacts with 3-chloroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylphenoxy)-3-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(4-Benzylphenoxy)-3-chloroaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzylphenoxy)-3-chloroaniline involves its interaction with specific molecular targets. The benzylphenoxy group can interact with hydrophobic pockets in proteins, while the chloroaniline moiety can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylphenoxy)-5-methylaniline
  • 2-(4-Benzylphenoxy)aniline
  • 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Uniqueness

2-(4-Benzylphenoxy)-3-chloroaniline is unique due to the presence of both the benzylphenoxy and chloroaniline groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-(4-benzylphenoxy)-3-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c20-17-7-4-8-18(21)19(17)22-16-11-9-15(10-12-16)13-14-5-2-1-3-6-14/h1-12H,13,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPVNGYRRBWIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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